N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide
Description
N-(2,4-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide is a benzamide derivative characterized by a 2-phenylethyl group attached to the benzamide core and a 2,4-dimethoxyphenyl substituent on the nitrogen atom. The methoxy groups in the 2,4-dimethoxyphenyl moiety are electron-donating substituents, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-19-14-15-21(22(16-19)27-2)24-23(25)20-11-7-6-10-18(20)13-12-17-8-4-3-5-9-17/h3-11,14-16H,12-13H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPVBHIZWSUYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367302 | |
| Record name | ST50184483 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5635-28-9 | |
| Record name | ST50184483 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2,4-dimethoxybenzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2-Phenylethyl Group: The 2-phenylethyl group can be attached via a nucleophilic substitution reaction, where the benzamide core reacts with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the substituents on the benzamide core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-phenylethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural analogues, their synthesis, and biological activities:
Antioxidant Potential
- THHEB (3,4,5-Trihydroxy Derivative) : Exhibits potent antioxidant activity (DPPH IC₅₀ = 22.8 μM; TEAC = 0.6), surpassing ascorbic acid. Hydroxyl groups enhance radical scavenging via hydrogen donation .
- A8 (Thiourea-Benzamide): Shows 86.6% inhibition in lipid peroxidation assays, attributed to phenolic -OH groups .
- Target Compound : The 2,4-dimethoxyphenyl group may reduce antioxidant efficacy compared to hydroxylated analogues due to decreased hydrogen-donating capacity.
Antimicrobial and Anticancer Activity
- Benzimidazole Analogues : highlights benzimidazole-linked benzamides with antimicrobial and anticancer properties, though structural differences (e.g., imidazole vs. phenylethyl) limit direct comparison.
Physicochemical Properties
- Electronic Effects : Methoxy groups in the target compound may increase lipophilicity compared to hydroxylated derivatives, affecting bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
